molecular formula C11H14F3NO3 B7055728 2-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)furan-3-carboxamide

2-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)furan-3-carboxamide

Cat. No.: B7055728
M. Wt: 265.23 g/mol
InChI Key: IUQDGHFDHHOVCB-UHFFFAOYSA-N
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Description

2-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. Furans are five-membered aromatic heterocycles containing one oxygen atom, commonly found in many important compounds such as natural products, pharmaceuticals, and polymers

Preparation Methods

The synthesis of 2-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)furan-3-carboxamide involves several steps. One common synthetic route includes the annulation of naphthols with various reagents, cycloaddition reactions, and intramolecular transannulation . The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the furan ring structure. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)furan-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the furan ring or the attached functional groups.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, furan derivatives are known for their antibacterial, antifungal, and antiviral properties . They are also used as intermediates in the synthesis of various pharmaceuticals. In biology, these compounds can be used to study enzyme interactions and metabolic pathways. Industrial applications include the use of furan derivatives in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)furan-3-carboxamide can be compared with other similar compounds, such as dihydronaphthofurans and other furan derivatives . These compounds share a similar furan ring structure but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its trifluoromethyl and hydroxypentan-3-yl substituents, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-methyl-N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO3/c1-3-8(9(16)11(12,13)14)15-10(17)7-4-5-18-6(7)2/h4-5,8-9,16H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQDGHFDHHOVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(F)(F)F)O)NC(=O)C1=C(OC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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